HDAC3 Inhibitory Potency of the N-(2-Amino-4-fluorophenyl) Core: Fluorine Substitution Confers ~2-Fold Improvement Over Non-Fluorinated Analog
In a study evaluating N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), the introduction of a fluorine atom at the 4-position of the aniline ring resulted in an HDAC3 IC50 of 95.48 nM, compared to 195 nM for the non-fluorinated analog (NA) [1]. This represents a 2.04-fold improvement in potency directly attributable to the 4-fluoro substitution on the N-phenyl ring. While these data are for a 4-substituted benzamide analog rather than the 2-hydroxybenzamide itself, they establish that the N-(2-amino-4-fluorophenyl) fragment confers a quantifiable advantage over the non-fluorinated N-(2-aminophenyl) core in HDAC3 inhibition [1].
| Evidence Dimension | HDAC3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 95.48 nM (for FNA analog bearing the same N-(2-amino-4-fluorophenyl) core) |
| Comparator Or Baseline | 195 nM for non-fluorinated analog (NA) lacking the 4-fluoro substituent |
| Quantified Difference | 2.04-fold lower IC50 (improved potency) |
| Conditions | In vitro HDAC3 enzymatic assay using fluorogenic substrate |
Why This Matters
For researchers developing HDAC3-selective inhibitors, the fluorinated core provides a measurable potency advantage that may reduce the required compound concentration in cellular assays and improve the therapeutic window.
- [1] Chen Y, Zhang L, Zhang L, et al. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Front Oncol. 2020;10:592385. doi:10.3389/fonc.2020.592385 View Source
